molecular formula C16H9ClF2N2O2 B4462687 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide

5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide

Cat. No. B4462687
M. Wt: 334.70 g/mol
InChI Key: KDWJEXBBCHRSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as A-438079 and is a selective antagonist of the P2X7 receptor, a member of the ATP-gated ion channel family.

Mechanism of Action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide selectively blocks the P2X7 receptor, preventing its activation and subsequent downstream effects.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide inhibits the release of pro-inflammatory cytokines and reduces cell death in certain cell types. Additionally, this compound has been shown to have antitumor activity in various cancer cell lines. In vivo studies have shown that 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide reduces inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor. This allows for the specific inhibition of this receptor without affecting other ATP-gated ion channels. However, one limitation is the potential for off-target effects, as this compound may interact with other proteins or receptors.

Future Directions

There are several potential future directions for research involving 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists for use in various therapeutic applications. Additionally, further studies are needed to fully understand the mechanisms underlying the antitumor activity of this compound. Finally, the potential for off-target effects and the development of resistance to this compound should be further investigated.

Scientific Research Applications

The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, the selective inhibition of this receptor by 5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-3-isoxazolecarboxamide has potential applications in the treatment of these conditions. Additionally, this compound has been shown to have antitumor activity in certain cancer cell lines.

properties

IUPAC Name

5-(3-chlorophenyl)-N-(2,4-difluorophenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClF2N2O2/c17-10-3-1-2-9(6-10)15-8-14(21-23-15)16(22)20-13-5-4-11(18)7-12(13)19/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWJEXBBCHRSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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